molecular formula C8H9F2NO B1308563 2,3-Difluoro-6-methoxybenzylamine CAS No. 886501-77-5

2,3-Difluoro-6-methoxybenzylamine

Cat. No.: B1308563
CAS No.: 886501-77-5
M. Wt: 173.16 g/mol
InChI Key: TYGWYXQDCGKHHY-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxybenzylamine is an organic compound with the molecular formula C8H9F2NO It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxybenzylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-difluoro-6-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The primary alcohol is then converted to the corresponding amine through a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methoxybenzylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitro compound or nitrile under specific conditions.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitro or nitrile derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

2,3-Difluoro-6-methoxybenzylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methoxybenzylamine involves its interaction with specific molecular targets. The presence of fluorine atoms and a methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-methoxybenzylamine
  • 2,3-Difluoro-6-methoxybenzoic acid
  • 2,3-Difluoro-6-methoxybenzaldehyde

Uniqueness

2,3-Difluoro-6-methoxybenzylamine is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzylamine structure. This unique arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2,3-difluoro-6-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGWYXQDCGKHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402089
Record name 2,3-Difluoro-6-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-77-5
Record name 2,3-Difluoro-6-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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